Ipragliflozin L-proline
Übersicht
Beschreibung
Ipragliflozin L-proline is a novel compound that functions as a selective inhibitor of sodium-glucose co-transporter 2 (SGLT2). This compound is used primarily in the treatment of type 2 diabetes mellitus. By inhibiting SGLT2, it reduces glucose reabsorption in the kidneys, leading to increased glucose excretion in the urine and thereby lowering blood glucose levels .
Wirkmechanismus
Target of Action
Ipragliflozin L-proline primarily targets the Sodium-Glucose Co-transporter 2 (SGLT2) . SGLT2 is the major transporter involved in the reabsorption of glucose in the kidneys .
Mode of Action
This compound acts as a selective inhibitor of SGLT2 . It potently and selectively inhibits human, rat, and mouse SGLT2 at nanomolar ranges . By inhibiting SGLT2, it reduces the reuptake of glucose, thereby increasing urinary glucose excretion .
Biochemical Pathways
The inhibition of SGLT2 by this compound disrupts the normal reabsorption of glucose in the kidneys, leading to an increase in urinary glucose excretion . This results in a decrease in blood glucose levels, providing an antihyperglycemic effect .
Pharmacokinetics
This compound exhibits good pharmacokinetic properties following oral dosing . It is stable against intestinal glucosidases The compound increases urinary glucose excretion in a dose-dependent manner, with effects lasting for over 12 hours in normal mice .
Result of Action
The primary molecular effect of this compound is the inhibition of glucose reabsorption in the kidneys, leading to increased urinary glucose excretion . This results in a decrease in blood glucose levels, providing an antihyperglycemic effect . On a cellular level, this can lead to improved insulin sensitivity and reduced insulin resistance, which are key factors in the management of type 2 diabetes .
Biochemische Analyse
Biochemical Properties
Ipragliflozin L-proline potently and selectively inhibits human, rat, and mouse SGLT2 at nanomolar ranges . It exhibits stability against intestinal glucosidases . The compound interacts with the SGLT2 enzyme, which is primarily found in the proximal tubules of the kidneys . The nature of these interactions involves the inhibition of SGLT2, which suppresses renal glucose reabsorption and stimulates urinary excretion of glucose .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing blood glucose levels . This is achieved by increasing urinary glucose excretion through the inhibition of renal glucose reabsorption . The compound does not influence intestinal glucose absorption and electrolyte balance .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to SGLT2, inhibiting its function . This results in a decrease in the reabsorption of glucose in the kidneys, leading to an increase in glucose excretion in the urine . This mechanism of action is independent of insulin, which makes this compound effective even in conditions of insulin resistance .
Temporal Effects in Laboratory Settings
This compound shows good pharmacokinetic properties following oral dosing . It dose-dependently increases urinary glucose excretion, which lasts for over 12 hours in normal mice . Single administration of this compound results in dose-dependent and sustained antihyperglycemic effects in both type 1 and type 2 diabetic models .
Dosage Effects in Animal Models
In animal models, this compound has shown dose-dependent effects. The compound increases urinary glucose excretion and has antihyperglycemic effects . At pharmacological doses, this compound does not affect normoglycemia .
Metabolic Pathways
This compound is involved in the metabolic pathway of glucose reabsorption in the kidneys . It interacts with the SGLT2 enzyme in this pathway, inhibiting its function and leading to increased glucose excretion .
Transport and Distribution
This compound is primarily metabolized in the liver, mainly via uridine 5′-diphospho-glucuronosyltransferase and sulfation enzymes . It is distributed within cells and tissues via these metabolic pathways .
Subcellular Localization
The subcellular localization of this compound is primarily in the proximal tubules of the kidneys, where the SGLT2 enzyme is located . This localization allows the compound to effectively inhibit the function of SGLT2 and increase urinary glucose excretion .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Ipragliflozin L-Prolin umfasst mehrere wichtige Schritte. Ein Verfahren beginnt mit 2-[(5-Iod-2-fluorphenyl)methyl]-1-Benzothiophen und 2,3,4,6-Tetra-O-pivaloyl-α-D-Glucopyranosylbromid. Die Reaktion verläuft über einen Iod-Lithium-Zink-Austausch, gefolgt von einer nukleophilen Substitution, um das gewünschte Produkt zu bilden. Die Gesamtausbeute beträgt über drei Schritte etwa 52 % bei hervorragender Reinheit des Produkts .
Industrielle Produktionsverfahren: Die industrielle Produktion von Ipragliflozin L-Prolin erfolgt in der Regel in großem Maßstab unter Verwendung ähnlicher Reaktionsbedingungen wie oben beschrieben. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, um sicherzustellen, dass die Verbindung die pharmazeutischen Standards für den therapeutischen Einsatz erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Ipragliflozin L-Prolin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann die Benzothiophen-Einheit modifizieren.
Reduktion: Reduktionsreaktionen können die Glucitol-Komponente beeinflussen.
Substitution: Nukleophile Substitutionsreaktionen sind für die Synthese der Verbindung entscheidend.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Alkyllithium und Zinksalze werden bei nukleophilen Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist Ipragliflozin L-Prolin selbst, mit hoher Reinheit und Ausbeute .
Wissenschaftliche Forschungsanwendungen
Ipragliflozin L-Prolin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung für die Untersuchung von SGLT2-Inhibitoren verwendet.
Biologie: Untersucht auf seine Auswirkungen auf den Glukosestoffwechsel und die Nierenfunktion.
Medizin: Wird hauptsächlich zur Behandlung von Typ-2-Diabetes mellitus eingesetzt und zeigt Wirksamkeit bei der Senkung des Blutzuckerspiegels.
Industrie: Wird bei der Entwicklung neuer Antidiabetika und Formulierungen eingesetzt
5. Wirkmechanismus
Ipragliflozin L-Prolin entfaltet seine Wirkung durch die selektive Hemmung von SGLT2, einem Protein, das für die Glukose-Reabsorption in den Nieren verantwortlich ist. Durch die Blockierung dieses Transporters erhöht die Verbindung die Glukose-Ausscheidung im Urin und senkt so den Blutzuckerspiegel. Dieser Mechanismus ist besonders vorteilhaft für Patienten mit Typ-2-Diabetes mellitus, da er zur Kontrolle der Hyperglykämie beiträgt, ohne signifikant Hypoglykämie zu verursachen .
Ähnliche Verbindungen:
- Dapagliflozin
- Canagliflozin
- Empagliflozin
- Tofogliflozin
- Luseogliflozin
Vergleich: Ipragliflozin L-Prolin ist aufgrund seiner hohen Selektivität für SGLT2 und seines günstigen pharmakokinetischen Profils einzigartig. Im Vergleich zu anderen SGLT2-Inhibitoren zeigt es ein geringeres Hypoglykämierisiko und eine bessere Stabilität gegenüber intestinalen Glukosidasen .
Vergleich Mit ähnlichen Verbindungen
- Dapagliflozin
- Canagliflozin
- Empagliflozin
- Tofogliflozin
- Luseogliflozin
Comparison: Ipragliflozin L-proline is unique due to its high selectivity for SGLT2 and its favorable pharmacokinetic profile. Compared to other SGLT2 inhibitors, it shows a lower risk of hypoglycemia and better stability against intestinal glucosidases .
Eigenschaften
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-pyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FO5S.C5H9NO2/c22-15-6-5-12(21-20(26)19(25)18(24)16(10-23)27-21)7-13(15)9-14-8-11-3-1-2-4-17(11)28-14;7-5(8)4-2-1-3-6-4/h1-8,16,18-21,23-26H,9-10H2;4,6H,1-3H2,(H,7,8)/t16-,18-,19+,20-,21+;4-/m10/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVGWWULBZIUBS-FVYIYGEMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)O.C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)O.C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FNO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20241771 | |
Record name | Ipragliflozin L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20241771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951382-34-6 | |
Record name | Ipragliflozin mixture with proline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951382346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ipragliflozin L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20241771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IPRAGLIFLOZIN L-PROLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6N3GK48A4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.